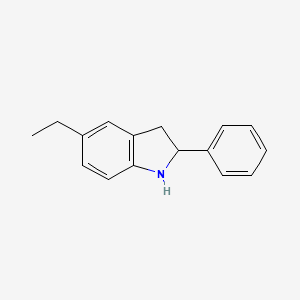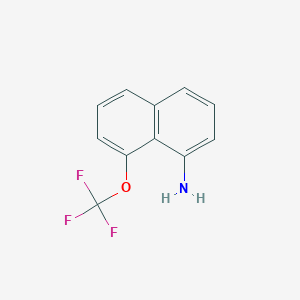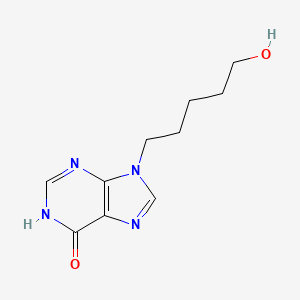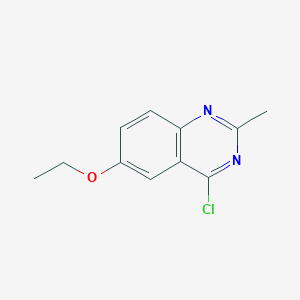
5-Ethyl-2-phenylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Etil-2-fenilindolina es un compuesto orgánico heterocíclico que pertenece a la familia de las indolinas. Las indolinas son heterociclos que contienen nitrógeno que están relacionados estructuralmente con los indoles, que son prevalentes en muchos productos naturales y farmacéuticos. La presencia de un grupo etilo en la posición 5 y un grupo fenilo en la posición 2 distingue a 5-Etil-2-fenilindolina de otros derivados de la indolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Etil-2-fenilindolina generalmente implica la ciclación de precursores apropiados. Un método común es la síntesis del indol de Fischer, que implica la reacción de fenilhidrazina con una cetona o aldehído en condiciones ácidas. Para 5-Etil-2-fenilindolina, los materiales de partida serían 5-etil-2-fenilhidrazina y un compuesto carbonílico adecuado .
Métodos de Producción Industrial: La producción industrial de 5-Etil-2-fenilindolina puede implicar la síntesis a gran escala del indol de Fischer u otros procesos catalíticos que aseguren un alto rendimiento y pureza. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: 5-Etil-2-fenilindolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión al derivado de indol correspondiente.
Reducción: Formación de derivados de tetrahydroindolina.
Sustitución: Reacciones de sustitución electrófila en el anillo aromático.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono.
Sustitución: Acilación o alquilación de Friedel-Crafts usando cloruro de aluminio como catalizador.
Productos Principales:
Oxidación: 5-Etil-2-fenilindol.
Reducción: 5-Etil-2-fenil-1,2,3,4-tetrahydroindolina.
Sustitución: Diversos derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
5-Etil-2-fenilindolina tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado como un posible compuesto principal para el desarrollo de fármacos debido a su similitud estructural con derivados de indol bioactivos.
Industria: Utilizado en la síntesis de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Etil-2-fenilindolina en sistemas biológicos involucra su interacción con varios objetivos moleculares. Puede unirse a enzimas, receptores y otras proteínas, modulando su actividad. Las vías y objetivos exactos dependen del contexto biológico específico y de la naturaleza de los sustituyentes en el anillo de indolina .
Compuestos Similares:
2-Fenilindolina: Carece del grupo etilo en la posición 5.
5-Metil-2-fenilindolina: Contiene un grupo metilo en lugar de un grupo etilo en la posición 5.
2-Fenilindol: El análogo del indol sin el anillo saturado que contiene nitrógeno.
Unicidad: 5-Etil-2-fenilindolina es única debido a la presencia de ambos grupos etilo y fenilo, que pueden influir en su reactividad química y actividad biológica. El grupo etilo en la posición 5 puede afectar las propiedades estéricas y electrónicas del compuesto, lo que puede llevar a diferentes interacciones con los objetivos biológicos en comparación con sus análogos .
Comparación Con Compuestos Similares
2-Phenylindoline: Lacks the ethyl group at the 5-position.
5-Methyl-2-phenylindoline: Contains a methyl group instead of an ethyl group at the 5-position.
2-Phenylindole: The indole analogue without the saturated nitrogen-containing ring.
Uniqueness: 5-Ethyl-2-phenylindoline is unique due to the presence of both the ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The ethyl group at the 5-position can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets compared to its analogues .
Propiedades
Fórmula molecular |
C16H17N |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
5-ethyl-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C16H17N/c1-2-12-8-9-15-14(10-12)11-16(17-15)13-6-4-3-5-7-13/h3-10,16-17H,2,11H2,1H3 |
Clave InChI |
RQUJCVLIJLWHHV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)

![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)








